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Compound of Interest

Compound Name: 2-Oxazolidinone, 5-methyl-3-vinyl-

Cat. No.: B1606508 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Poly(5-methyl-3-vinyl-2-oxazolidinone), hereafter referred to as PVMOX, is a versatile polymer

synthesized from the monomer 5-methyl-3-vinyl-2-oxazolidinone (VMOX).[1] Its unique

chemical structure, featuring a five-membered heterocyclic ring, imparts a range of desirable

properties, making it a polymer of significant interest in various industrial and research

applications.[1][2] This document provides a detailed overview of the characterization of

PVMOX, including its synthesis, physicochemical properties, and the analytical techniques

employed for its comprehensive evaluation. These application notes and protocols are intended

to guide researchers in the synthesis and characterization of PVMOX for applications such as

kinetic hydrate inhibitors (KHIs) in the oil and gas industry, and as a component in UV-curable

coatings, adhesives, and inks.[1][3]

Physicochemical Properties and Characterization
Data
A summary of the key physicochemical properties of PVMOX is presented in the table below.

This data has been compiled from various studies and provides a baseline for the

characterization of newly synthesized PVMOX.
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Property Value Analytical Technique

Molecular Weight (Mn) 2,400 g/mol (for PVMOX-2.4k)
Size Exclusion

Chromatography (SEC)

Polydispersity Index (PDI)

High (e.g., 6.2 for a

VMOX:VCap copolymer,

suggesting potential for

aggregation)

Size Exclusion

Chromatography (SEC)

Cloud Point (Tcl)
73 °C (for PVMOX-2.4k at

2500 ppm in deionized water)

Visual Observation with

Temperature Control

Solubility
Soluble in water and ethanol.

[3]
Visual Inspection

Appearance
White powder (precipitated

form)
Visual Inspection

Experimental Protocols
Detailed methodologies for the synthesis and characterization of PVMOX are provided below.

Synthesis of PVMOX via Free Radical Polymerization
This protocol describes the synthesis of a low molecular weight PVMOX homopolymer.[1]

Materials:

5-methyl-3-vinyl-2-oxazolidinone (VMOX) monomer

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

2-Propanol (solvent)

Nitrogen gas (for purging)

Schlenk flask

Magnetic stirrer and stir bar
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Heating mantle or oil bath

Procedure:

In a Schlenk flask equipped with a magnetic stir bar, dissolve 5 g (39.32 mmol) of VMOX in

10 g of 2-propanol.[1]

Add 0.05 g (1.0 wt%) of AIBN to the solution.[1]

Seal the flask and purge the solution with nitrogen gas for at least 15 minutes to remove

dissolved oxygen. This can be achieved using a standard pump-fill technique.[1]

While stirring, heat the reaction mixture to 80 °C using a heating mantle or oil bath.[1]

Allow the reaction to proceed overnight under a nitrogen atmosphere.[1]

To isolate the polymer, cool the reaction mixture to room temperature. The polymer may

precipitate out of solution.

If a precipitate forms, collect the white powder by filtration and wash it twice with 2-propanol.

[1]

Dry the polymer under reduced pressure to obtain the final product.[1]

Characterization Techniques
NMR spectroscopy is used to confirm the structure of the polymer and to ensure the complete

polymerization of the monomer.

Instrumentation:

NMR Spectrometer (e.g., 400 MHz)

NMR tubes

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

Sample Preparation:
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Dissolve 5-10 mg of the dried PVMOX polymer in approximately 0.7 mL of CDCl₃.

Transfer the solution to an NMR tube.

Data Acquisition:

Acquire ¹H NMR and ¹³C NMR spectra.

The disappearance of the vinyl proton signals from the monomer is a key indicator of

successful polymerization.

FTIR spectroscopy is employed to identify the functional groups present in the polymer.

Instrumentation:

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Sample Preparation:

Place a small amount of the dried PVMOX powder directly onto the ATR crystal.

Data Acquisition:

Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

Key characteristic peaks for PVMOX include the C=O stretching vibration of the

oxazolidinone ring.

SEC is used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the

polymer.

Instrumentation:

SEC system equipped with a refractive index (RI) detector.

Appropriate SEC columns (e.g., polystyrene-divinylbenzene columns).

Mobile phase: N,N-Dimethylformamide (DMF) with an added salt like LiBr is often used for

polar polymers.
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Sample Preparation:

Prepare a dilute solution of the PVMOX polymer (e.g., 1-2 mg/mL) in the mobile phase.

Filter the solution through a 0.22 µm syringe filter before injection.

Data Acquisition and Analysis:

Inject the sample into the SEC system.

Calibrate the system using polymer standards of known molecular weight (e.g., polystyrene

or poly(methyl methacrylate)).

Analyze the resulting chromatogram to determine Mn, Mw, and PDI.

DSC is used to determine the glass transition temperature (Tg) of the polymer, while TGA

provides information about its thermal stability and decomposition profile.

Instrumentation:

DSC instrument

TGA instrument

Aluminum pans for sample encapsulation

DSC Protocol (for Tg determination):

Accurately weigh 5-10 mg of the dried PVMOX polymer into an aluminum DSC pan and seal

it.

Heat the sample to a temperature above its expected Tg (e.g., 150 °C) at a controlled rate

(e.g., 10 °C/min) under a nitrogen atmosphere to erase its thermal history.

Cool the sample rapidly to a low temperature (e.g., -50 °C).

Reheat the sample at a controlled rate (e.g., 10 °C/min) and record the heat flow. The Tg is

observed as a step change in the heat flow curve.
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TGA Protocol (for thermal stability):

Accurately weigh 5-10 mg of the dried PVMOX polymer into a TGA pan.

Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a controlled

rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

Record the weight loss of the sample as a function of temperature.

Visualizations
The following diagrams illustrate the experimental workflow for the characterization of PVMOX

and the logical relationship between its synthesis and characterization.
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Caption: Experimental workflow for the synthesis and characterization of PVMOX.
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Caption: Logical relationship of PVMOX synthesis, characterization, and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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